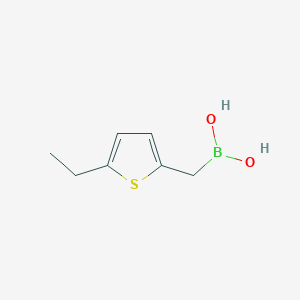
((5-Ethylthiophen-2-yl)methyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-ethylthiophen-2-yl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-ethylthiophen-2-yl)methyl]boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the reaction of 5-ethylthiophene-2-carboxaldehyde with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 60-80°C .
Industrial Production Methods
While specific industrial production methods for [(5-ethylthiophen-2-yl)methyl]boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
[(5-ethylthiophen-2-yl)methyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nitrating agents (e.g., nitric acid) are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Oxidation: The products include alcohols or ketones depending on the specific oxidizing conditions.
Substitution: Halogenated or nitrated thiophene derivatives are formed.
Applications De Recherche Scientifique
[(5-ethylthiophen-2-yl)methyl]boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which [(5-ethylthiophen-2-yl)methyl]boronic acid exerts its effects primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in drug design and biochemical assays .
Comparaison Avec Des Composés Similaires
[(5-ethylthiophen-2-yl)methyl]boronic acid can be compared with other boronic acids and thiophene derivatives:
-
Similar Compounds
- Phenylboronic acid
- Thiophene-2-boronic acid
- 5-methylthiophene-2-boronic acid
-
Uniqueness
- The presence of the ethyl group on the thiophene ring provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions .
- The combination of the thiophene ring and boronic acid group makes it particularly useful in the synthesis of conjugated polymers and organic electronic materials .
Propriétés
Formule moléculaire |
C7H11BO2S |
|---|---|
Poids moléculaire |
170.04 g/mol |
Nom IUPAC |
(5-ethylthiophen-2-yl)methylboronic acid |
InChI |
InChI=1S/C7H11BO2S/c1-2-6-3-4-7(11-6)5-8(9)10/h3-4,9-10H,2,5H2,1H3 |
Clé InChI |
BZAXYTSIYPXHLL-UHFFFAOYSA-N |
SMILES canonique |
B(CC1=CC=C(S1)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


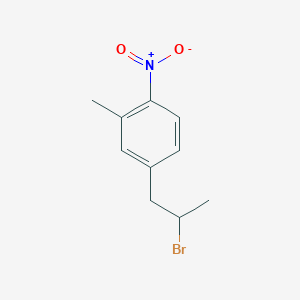
![{Dispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanol](/img/structure/B15314522.png)
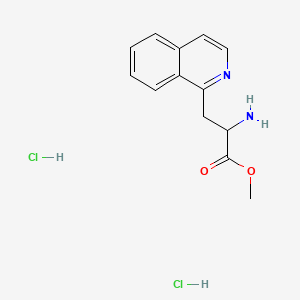
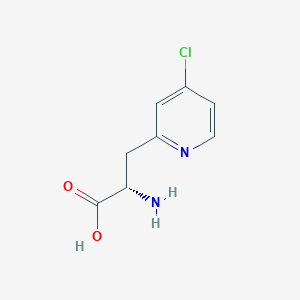
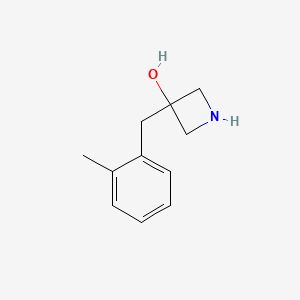
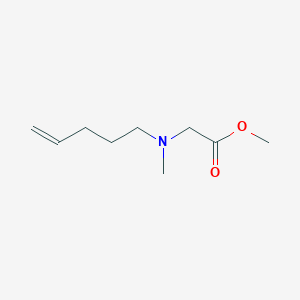
![N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo](/img/structure/B15314536.png)

![6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)
![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)

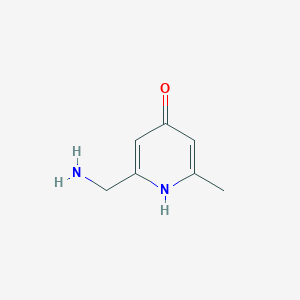
![Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate](/img/structure/B15314595.png)

